![molecular formula C19H17NO5S2 B2701067 Methyl 3-[(4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate CAS No. 899725-00-9](/img/structure/B2701067.png)

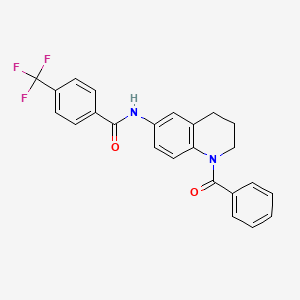

Methyl 3-[(4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis Techniques and Reaction Mechanisms

Research on the synthesis of related compounds, such as 2-Carboxy-4-methoxyphenylacetic acid, employs sulfonation, alkali fusion, and methylation reactions, providing a valuable synthetic process with an average overall yield of 70.63% in three reactions (Dai Shi-gang, 2011). Another study investigates the reaction of Lawesson's Reagent with aromatic dihydroxy compounds, leading to the formation of 1,3,2-dioxaphospholane-2-sulfide derivatives (R. Shabana, F. Osman, S. Atrees, 1994). Additionally, studies on the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonyl-2-thiophenecarboxylates describe a method involving the reaction of 3-alkoxy-2-aryI(or methyl)sulfonylacrylonitriles with methyl thioglycolate, offering a route to 4-arylsulfonyl-3-carboxamidothiophenes (C. E. Stephens, Matthew B. Price, J. W. Sowell, 1999).

Environmental Applications

A study on the deep-desulfurization of dibenzothiophene and its derivatives in diesel oil by Achromobacter sp. highlights the potential of using related sulfonamide compounds for environmental pollution reduction. The bacterium utilized these thiophenic compounds as the sole sulfur source, degrading them to less pollutant derivatives, thereby offering a biotechnological approach to reducing sulfur emissions from fossil fuel combustion (N. Bordoloi, S. K. Rai, M. K. Chaudhuri, A. Mukherjee, 2014).

Biological and Chemical Activity

The compound's derivatives have been explored for their potential as inhibitors, such as in the study on matrix metalloproteinase 2 (MMP2) inhibition. This research examines the energetics of the deprotonation-induced ring-opening of a sulfoxide analogue of SB-3CT, a selective inhibitor of MMP2, using DFT and QM/MM calculations. The study provides insight into the reaction mechanisms and energetics involved in the inhibition process, contributing to the understanding of how related compounds could be designed as effective MMP2 inhibitors (Peng Tao, J. Fisher, Q. Shi, S. Mobashery, H. Schlegel, 2010).

特性

IUPAC Name |

methyl 3-[(4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO5S2/c1-24-15-10-8-14(9-11-15)20-27(22,23)18-16(13-6-4-3-5-7-13)12-26-17(18)19(21)25-2/h3-12,20H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEYIQIFCGPICDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide](/img/structure/B2700991.png)

![Propanethioicacid,2-[[(1,1-dimethylethoxy)carbonyl]amino]-,(2S)-(9ci)](/img/structure/B2701001.png)

methanone](/img/structure/B2701003.png)

![N-methoxy-N-methyl-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide](/img/structure/B2701004.png)